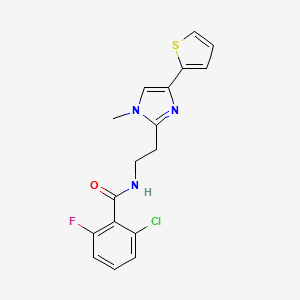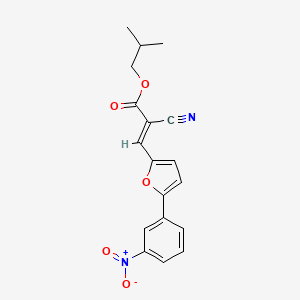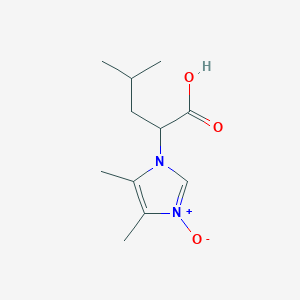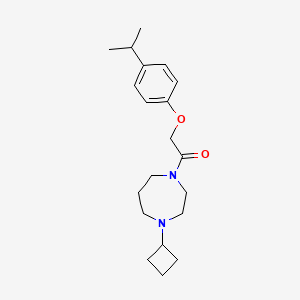![molecular formula C17H17ClF3NO B2465507 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-[4-chloro-3-(trifluoromethyl)phényl]propan-1-one CAS No. 1797740-31-8](/img/structure/B2465507.png)
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-[4-chloro-3-(trifluoromethyl)phényl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H17ClF3NO and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- De plus, certaines méthodologies permettent de contrôler la stéréochimie directement pendant la transformation qui génère l'architecture 8-azabicyclo[3.2.1]octane ou par des processus de désymétrisation utilisant des dérivés de tropinone achiraux .
- Ces composés ont été préparés par des réactions de cycloaddition 1,3-dipolaires, et leurs structures ont été confirmées par RMN et HRMS .
- Ce processus utilisait un système binaire complexe de rhodium(II)/acide de Lewis chiral, conduisant à des 8-oxabicyclo[3.2.1]octanes optiquement actifs avec des diastéréo- et énantiosélectivités élevées .
Synthèse des alcaloïdes tropaniques
Activités nématicides
Cycloadditions asymétriques
Propriétés chimiques
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. The compound’s structure suggests that it may interact with receptors or enzymes involved in the neurotransmission process .
Mode of Action
It is hypothesized that the compound may bind to its target, altering its conformation and modulating its activity . This could lead to changes in the transmission of signals within the cell, affecting cellular function .
Biochemical Pathways
The compound is likely to affect biochemical pathways related to its target. For instance, if the target is a neurotransmitter receptor, the compound could influence the signaling pathways associated with that neurotransmitter . The downstream effects could include changes in gene expression, protein synthesis, or cellular metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to alterations in the behavior of an organism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interaction with its target, or affect its stability and solubility .
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO/c18-15-8-4-11(10-14(15)17(19,20)21)5-9-16(23)22-12-2-1-3-13(22)7-6-12/h1-2,4,8,10,12-13H,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMXVDXNVFVETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2465424.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465426.png)


![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)
![N-(2-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2465432.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2465433.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)
![1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465437.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2465443.png)

